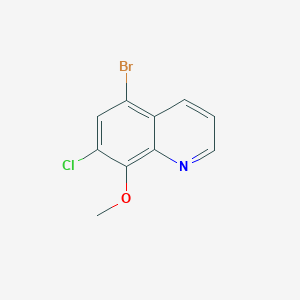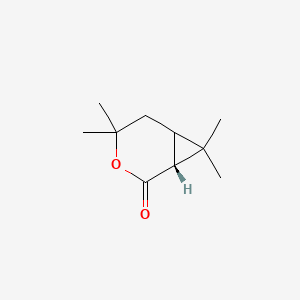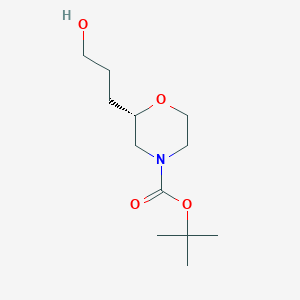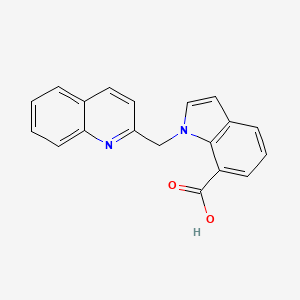![molecular formula C40H36N2O8S4 B12830341 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two tosyl groups attached to a biphenyl core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,4’-diaminobiphenyl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted sulfonamides.
Scientific Research Applications
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets include bacterial enzymes involved in cell wall synthesis, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methylphenyl)sulfonamide
- N,N’-Bis(4-chlorophenyl)sulfonamide
- N,N’-Bis(4-nitrophenyl)sulfonamide
Uniqueness
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(4-methyl-N-tosylbenzenesulfonamide) is unique due to its biphenyl core, which provides rigidity and enhances its binding affinity to enzyme targets. The presence of tosyl groups also increases its solubility in organic solvents, making it more versatile in various chemical reactions.
Properties
Molecular Formula |
C40H36N2O8S4 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
N-[4-[4-[bis-(4-methylphenyl)sulfonylamino]phenyl]phenyl]-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C40H36N2O8S4/c1-29-5-21-37(22-6-29)51(43,44)41(52(45,46)38-23-7-30(2)8-24-38)35-17-13-33(14-18-35)34-15-19-36(20-16-34)42(53(47,48)39-25-9-31(3)10-26-39)54(49,50)40-27-11-32(4)12-28-40/h5-28H,1-4H3 |
InChI Key |
FICKGNWAGVEENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)



![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)

![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)

![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)

